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Compound of Interest

4-Amino-1-phenyl-1H-pyrazole-3-
Compound Name:
carboxylic acid

Cat. No.: B1337654

An in-depth guide for researchers and drug development professionals on the efficacy and
mechanisms of emerging pyrazole-based compounds against established kinase inhibitors.

While "4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid" itself is a foundational chemical
structure, current research literature does not provide direct evidence of its activity as a potent
kinase inhibitor. However, derivatives of this scaffold, particularly 1H-pyrazole-3-carboxamides,
have emerged as highly effective inhibitors of key kinases implicated in cancer, such as Fms-
like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKSs). This guide will focus on
the comparative analysis of two promising 1H-pyrazole-3-carboxamide derivatives, FN-1501
and Compound 8t, against other well-established kinase inhibitors targeting FLT3 and CDKs.

Targeting FLT3: Pyrazole Derivatives vs. Established
Inhibitors

Mutations in the FLT3 receptor tyrosine kinase are a significant driver in acute myeloid
leukemia (AML). The pyrazole derivatives FN-1501 and Compound 8t have demonstrated
potent inhibitory activity against FLT3, including various mutant forms known to cause drug
resistance.

Comparative Inhibitory Activity Against FLT3
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The following table summarizes the half-maximal inhibitory concentrations (IC50) of the
pyrazole derivatives and other notable FLT3 inhibitors. Lower IC50 values indicate greater
potency.

Additional

Compound Target Kinase IC50 (nM) .
Information

Also potent against
Compound 8t FLT3 0.089 various FLT3 mutants
(IC50 < 5 nM)[1][2]

A potent FLT3 and

FN-1501 FLT3 2.33 o
CDK inhibitor[1][2]
A highly potent and
Quizartinib FLT3 <1 selective FLT3
inhibitor[3][4]
A multi-targeted
Sunitinib FLT3 (wild-type) 250 tyrosine kinase
inhibitor[5]
FLT3-ITD 50
A multi-kinase inhibitor
. targeting VEGFR,
Sorafenib FLT3 58

PDGFR, and Raf

kinases[6]

Compound 8t, a novel 1H-pyrazole-3-carboxamide derivative, shows exceptional potency
against FLT3, with a sub-nanomolar IC50 value that is more efficient than its predecessor, FN-
1501.[1][2] Notably, Compound 8t also maintains high efficacy against a panel of FLT3
mutants, including the F691L mutation which confers resistance to inhibitors like quizartinib.[1]

FLT3 Signaling Pathway

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in
the proliferation and survival of hematopoietic progenitor cells.[7] Upon binding of its ligand
(FL), FLT3 dimerizes and autophosphorylates, activating downstream signaling cascades such

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6887723/
https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/9706246c7e25b9b87d39c7dbdf5ce50ae502fb31
https://pmc.ncbi.nlm.nih.gov/articles/PMC6887723/
https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/9706246c7e25b9b87d39c7dbdf5ce50ae502fb31
https://pmc.ncbi.nlm.nih.gov/articles/PMC6497874/
https://www.rndsystems.com/products/quizartinib_6788
https://www.selleckchem.com/products/sunitinib-malate-su-11248.html
https://www.oncology-central.com/sorafenib-the-gold-standard-therapy-in-advanced-hepatocellular-carcinoma-and-beyond/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6887723/
https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/9706246c7e25b9b87d39c7dbdf5ce50ae502fb31
https://pmc.ncbi.nlm.nih.gov/articles/PMC6887723/
https://medlineplus.gov/download/genetics/gene/flt3.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which promote cell growth and inhibit
apoptosis.[8][9][10][11][12] In acute myeloid leukemia (AML), mutations like internal tandem
duplications (FLT3-ITD) lead to constitutive activation of the receptor, driving uncontrolled cell
proliferation.[7][8][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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